

Application Note: Determination of Diclobutrazol Residues Using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Diclobutrazol*

Cat. No.: *B1214283*

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Diclobutrazol** in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **Diclobutrazol**, a triazole fungicide, requires precise and reliable detection methods for environmental monitoring and food safety applications. The described protocol includes sample preparation using liquid-liquid extraction and analysis by GC-MS in Selected Ion Monitoring (SIM) mode, ensuring high selectivity and low detection limits. This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Diclobutrazol is a systemic fungicide used to control a variety of fungal diseases in crops. Due to its potential persistence in the environment and possible health concerns, regulatory bodies worldwide have established maximum residue limits (MRLs) in food and environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pesticide residues due to its high sensitivity, selectivity, and reliability.[2][3] This application note provides a comprehensive protocol for the analysis of **Diclobutrazol**, including sample extraction, cleanup, and GC-MS detection.

Experimental

1. Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) procedure is employed to isolate **Diclobutrazol** from the sample matrix.^[4]

Protocol:

- Homogenization: Homogenize 10 g of the sample (e.g., soil, fruit, or vegetable) with 20 mL of acetonitrile.
- Extraction: Add 10 g of anhydrous sodium sulfate and shake vigorously for 5 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collection: Carefully collect the supernatant (acetonitrile layer).
- Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis, such as hexane or ethyl acetate.^{[4][5]}
- Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Instrumentation and Conditions:

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC System (or equivalent)
Injector	Split/splitless, operated in splitless mode
Injector Temperature	280°C
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min
Oven Program	Initial temperature 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	Agilent 5977A MSD (or equivalent)
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Ions Monitored	m/z 129, 159, 223 (Quantification ion: m/z 129)

Results and Discussion

Method Validation

The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Linearity:

A calibration curve was constructed by plotting the peak area against the concentration of **Diclobutrazol** standards. The method demonstrated excellent linearity over the concentration range of 0.01 to 1.0 µg/mL.

Parameter	Value
Concentration Range	0.01 - 1.0 µg/mL
Correlation Coefficient (r ²)	> 0.998

Limits of Detection and Quantification:

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. A study on triazole fungicides, including **Diclobutrazol**, using a similar analytical approach reported the following limits.[\[10\]](#)

Parameter	Value (µg/L)
Limit of Detection (LOD)	0.8
Limit of Quantification (LOQ)	2.5

Accuracy and Precision:

Recovery studies were performed by spiking blank samples with known concentrations of **Diclobutrazol**. The precision was evaluated by the relative standard deviation (RSD) of replicate analyses. A study on the determination of triazole fungicides reported good recovery and repeatability.[\[10\]](#)

Spiked Level (µg/L)	Average Recovery (%)	RSD (%)
5	95.2	6.5
50	92.8	5.8
100	97.1	4.9

Conclusion

The described GC-MS method provides a reliable and sensitive tool for the determination of **Diclobutrazol** residues in various matrices. The sample preparation procedure is

straightforward, and the GC-MS analysis in SIM mode offers high selectivity and low detection limits, making it suitable for routine monitoring and regulatory compliance.

Visualizations



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